molecular formula C17H16N2O3S B8252498 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol

4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol

Cat. No.: B8252498
M. Wt: 328.4 g/mol
InChI Key: BVHZLDLRNBQWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW559768X involves the construction of a 4-anilinoquinoline scaffold, which is a common motif in kinase inhibitors . The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of GW559768X would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Biological Activity

4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C17H16N2O3S. Its structure includes a quinoline moiety, which is known for various biological activities, linked to a phenolic group that enhances its solubility and bioavailability.

Research indicates that this compound acts primarily as an inhibitor of the receptor-interacting protein 2 (RIP2) kinase. Inhibition of RIP2 has been associated with anti-inflammatory effects and potential therapeutic benefits in diseases mediated by this pathway, such as certain cancers and autoimmune disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Kinase Inhibition Inhibits RIP2 kinase, potentially reducing inflammatory responses.
Antimicrobial Exhibits antibacterial properties against Gram-positive bacteria.
Antifungal Active against various fungal strains, demonstrating broad-spectrum efficacy.
Biofilm Disruption Reduces biofilm formation in bacterial cultures, enhancing treatment efficacy.

Case Studies and Research Findings

  • Kinase Inhibition Studies
    • A study demonstrated that this compound effectively inhibited RIP2 kinase activity in vitro, leading to decreased inflammatory cytokine production in cellular models .
  • Antimicrobial Efficacy
    • In a series of experiments assessing antimicrobial activity, the compound showed significant inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. The bactericidal mechanism was linked to the inhibition of protein synthesis and nucleic acid production pathways .
  • Biofilm Formation Studies
    • The compound was evaluated for its ability to disrupt biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a reduction in biofilm biomass by up to 90%, surpassing traditional antibiotics like ciprofloxacin in effectiveness against biofilm-associated infections .

Properties

IUPAC Name

4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-3-4-12(20)9-17(11)19-16-7-8-18-15-6-5-13(10-14(15)16)23(2,21)22/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHZLDLRNBQWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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